6-Amino-2,3-dichlorobenzonitrile

Descripción general

Descripción

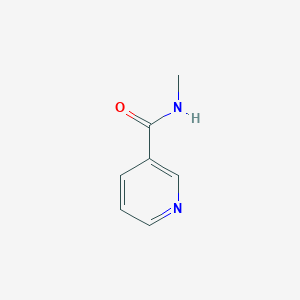

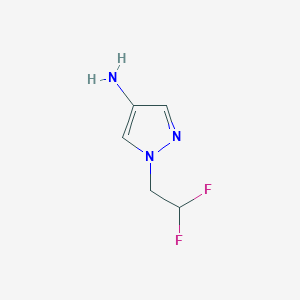

6-Amino-2,3-dichlorobenzonitrile is a chemical compound with the CAS Number 147249-41-0 . It has a molecular weight of 187.03 and is also known by the synonym 2-Cyano-3,4-dichloroaniline .

Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles, including 6-Amino-2,3-dichlorobenzonitrile, involves the ammoxidation of dichlorotoluenes . This method is economical and environmentally friendly, producing high yields at lower reaction temperatures compared to other methods . The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .

Molecular Structure Analysis

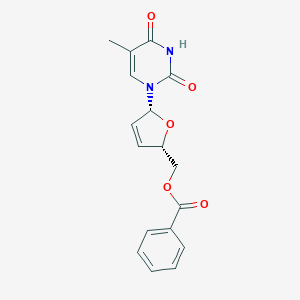

The IUPAC name for 6-Amino-2,3-dichlorobenzonitrile is 6-amino-2,3-dichlorobenzonitrile . Its InChI code is 1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 .

Chemical Reactions Analysis

Dichlorobenzonitriles, including 6-Amino-2,3-dichlorobenzonitrile, are important organic intermediates for the production of many fine chemicals . They can be prepared via various routes, including the traditional Sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .

Physical And Chemical Properties Analysis

6-Amino-2,3-dichlorobenzonitrile is a solid at ambient temperature . It has a boiling point of 141-144 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis of Organic Intermediates

6-Amino-2,3-dichlorobenzonitrile: is a valuable intermediate in organic synthesis. Its dichloro and amino groups make it a versatile precursor for various organic compounds. For instance, it can undergo further chlorination, nitration, or sulfonation, leading to the production of compounds used in dyes, pharmaceuticals, and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 6-Amino-2,3-dichlorobenzonitrile serves as a building block for the synthesis of medicinal compounds. It’s particularly useful in creating molecules with potential antibacterial and anti-inflammatory properties due to its ability to easily link with other pharmacophores .

Agrochemical Development

The compound is also instrumental in developing agrochemicals. Its structure is conducive to forming the backbone of various herbicides and pesticides. Researchers can modify it to enhance its activity against specific pests or weeds, thereby contributing to more efficient crop protection strategies .

Material Science

In material science, 6-Amino-2,3-dichlorobenzonitrile can be used to synthesize polymers and engineering plastics. These materials often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications .

Dye Manufacturing

The amino group in 6-Amino-2,3-dichlorobenzonitrile is reactive towards diazotization, which is a critical step in producing azo dyes. These dyes are widely used in textiles due to their vibrant colors and good fastness properties .

Photosensitive Materials

This compound’s structure allows for the creation of photosensitive materials used in imaging and printing technologies. By incorporating it into the molecular framework, researchers can develop new photoresists and photoinitiators .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that dichlorobenzonitriles and their derivatives have a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .

Mode of Action

It is known that dichlorobenzonitriles interfere with cellulose synthesis

Pharmacokinetics

It is known that the compound has a molecular weight of 18703 , which could influence its pharmacokinetic properties

Action Environment

It is known that the compound should be stored at ambient temperature , suggesting that temperature could influence its stability

Propiedades

IUPAC Name |

6-amino-2,3-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMBKSPMCKFIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,3-dichlorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)